2-Ethyl-O-methyl-L-tyrosine
Description
Overview of L-Tyrosine Structural Modifications in Chemical Biology
The modification of L-tyrosine is a broad and active area of research. Scientists employ various strategies to alter its structure to probe biological processes, create novel biomaterials, and develop new therapeutic agents. jst.go.jprsc.org These modifications can be broadly categorized based on the part of the amino acid being altered: the aromatic ring, the phenolic hydroxyl group, the amino group, or the carboxyl group. sci-hub.se
Common modifications include:
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can influence the compound's biological activity. mdpi.com
Alkylation: The addition of alkyl groups to the aromatic ring or the hydroxyl group can alter the molecule's hydrophobicity and steric profile. rsc.org
Phosphorylation and Sulfation: The addition of phosphate (B84403) or sulfate (B86663) groups to the hydroxyl group is a key post-translational modification that regulates protein function and signaling pathways. sigmaaldrich.comwikipedia.org
Glycosylation: The attachment of sugar moieties can impact protein folding, stability, and recognition.
These modifications allow for the fine-tuning of L-tyrosine's properties to suit specific applications in chemical biology. jst.go.jp
Significance of O-Alkylation and Aromatic Ring Substitutions in Amino Acids
O-alkylation, the process of adding an alkyl group to an oxygen atom, and aromatic ring substitutions are powerful methods for modifying the properties of amino acids like tyrosine.
O-Alkylation , specifically O-methylation of the phenolic hydroxyl group in tyrosine, can have several significant effects:
Prevents Phosphorylation: The hydroxyl group of tyrosine is a key site for phosphorylation, a critical signaling mechanism in cells. wikipedia.org O-methylation blocks this site, preventing the amino acid from participating in phosphorylation-dependent signaling pathways.
Alters Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The methoxy (B1213986) group can only act as a hydrogen bond acceptor, thus changing the hydrogen bonding potential of the molecule.
Aromatic Ring Substitutions , such as the addition of an ethyl group, also impart important changes:
Steric Hindrance: The introduction of a bulky group like ethyl on the aromatic ring can create steric hindrance, influencing how the amino acid fits into the active sites of enzymes or the binding pockets of receptors.
Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring. This can affect the reactivity of the ring and its interactions with other molecules.
Increased Lipophilicity: The addition of an alkyl group increases the lipophilicity (fat-solubility) of the molecule, which can affect its absorption, distribution, and metabolism in biological systems.
The combination of both O-alkylation and aromatic ring substitution, as seen in 2-Ethyl-O-methyl-L-tyrosine, results in a molecule with a unique set of properties distinct from its parent amino acid.
Historical Context of L-Tyrosine Derivative Research and Development
The study of L-tyrosine and its derivatives has a rich history. L-tyrosine itself was first discovered in 1846 by German chemist Justus von Liebig from casein, a protein found in cheese. wikipedia.org The name "tyrosine" comes from the Greek word "tyros," meaning cheese. wikipedia.org
Early research focused on understanding the fundamental roles of tyrosine in protein structure and as a precursor to hormones and neurotransmitters. nih.gov The development of synthetic organic chemistry in the 20th century enabled scientists to begin systematically modifying the structure of amino acids, including tyrosine. lsu.edu
A significant milestone in the study of modified amino acids was the Friedel-Crafts reaction, discovered in 1877, which provided a method for alkylating and acylating aromatic rings. libretexts.orglibretexts.orgunizin.org This and other synthetic methods paved the way for the creation of a vast library of L-tyrosine derivatives. lsu.edu
In recent decades, the field of chemical biology has driven a resurgence of interest in L-tyrosine derivatives. Researchers are now able to not only synthesize these modified amino acids but also to incorporate them into proteins, both in vitro and in living cells. This has allowed for detailed studies of protein function, the development of novel protein-based therapeutics, and the creation of new biomaterials. jst.go.jpnih.govfrontiersin.orgresearchgate.netresearchgate.net The exploration of dihalogenated L-tyrosine derivatives as potential antiviral agents is one example of the modern applications of this research. mdpi.com
The synthesis and study of compounds like this compound are a continuation of this long history, representing the ongoing effort to understand and harness the chemical versatility of amino acids.
Structure
3D Structure
Properties
CAS No. |
603106-41-8 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-ethyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-6-10(16-2)5-4-9(8)7-11(13)12(14)15/h4-6,11H,3,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
KUDIVZSKGDRRGS-NSHDSACASA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)CC(C(=O)O)N |
Origin of Product |
United States |
Iv. Biochemical and Molecular Interaction Mechanisms of 2 Ethyl O Methyl L Tyrosine and Its Derivatives
Interactions with Amino Acid Transporters and Cellular Uptake Pathways
The entry of 2-Ethyl-O-methyl-L-tyrosine into cells is a critical determinant of its biological effects. Like its parent amino acid, L-tyrosine, this derivative is expected to utilize specific transporter proteins embedded in the cell membrane. The nature of its synthetic modifications—an ethyl group on the alpha-carbon and a methyl group on the phenolic hydroxyl—plays a significant role in the specificity and kinetics of this transport.
Characterization of Transport System Specificity (e.g., L-type, Na+-dependent)
Research on analogous compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), has demonstrated a primary reliance on the L-type amino acid transporter 1 (LAT1) for cellular uptake. snmjournals.orgnih.govuni-mainz.de This transporter is a Na+-independent, obligatory exchanger, meaning it imports one amino acid while exporting another. uni-mainz.de Studies show that the uptake of such tyrosine derivatives is inhibited by other large neutral amino acids like L-leucine, L-tryptophan, and L-phenylalanine, which is characteristic of LAT1-mediated transport. snmjournals.orguni-mainz.de
In human colon carcinoma cells (SW707), the transport of a similar tyrosine analogue was found to be predominantly (>80%) mediated by the L-type system. nih.govnih.gov While a minor component of uptake (around 30%) in F98 rat glioma cells has been attributed to the Na+-dependent system B0, the L-system remains the principal pathway. nih.gov Given the structural similarities, it is highly probable that this compound also utilizes the LAT1 transport system for cellular entry. The ethyl and methyl modifications are unlikely to shift its preference to Na+-dependent transporters, which typically recognize smaller or charged amino acids.
Table 1: Characterization of Amino Acid Transport Systems for Tyrosine Analogs
| Transporter System | Key Characteristics | Relevance to this compound (Inferred) |
|---|---|---|
| L-type (e.g., LAT1) | Na+-independent; obligatory exchanger for large, neutral amino acids. | Primary and most probable route of cellular uptake. |
| Na+-dependent (e.g., System B0) | Utilizes sodium gradient for transport. | Potential minor contributor to uptake in specific cell types. |
Mechanisms of Intracellular Retention
Once inside the cell, the retention of amino acid analogues is crucial for their sustained biological effect. Unlike natural amino acids, which are rapidly incorporated into proteins or metabolized, synthetic derivatives often exhibit different intracellular fates. For instance, [18F]FET is not incorporated into proteins, a key feature distinguishing it from L-methionine. nih.gov This lack of protein synthesis incorporation is a primary mechanism of its intracellular retention as a free amino acid. nih.gov
The intracellular accumulation is further explained by an asymmetric recognition by the LAT1 transporter. Studies using Xenopus laevis oocytes expressing human LAT1 have shown that while compounds like [18F]FET are excellent substrates for influx into the cell, they are poor substrates for efflux. snmjournals.orgnih.govresearchgate.net This "trapping" mechanism, where the transporter preferentially moves the molecule in one direction, leads to its accumulation inside the cell against a concentration gradient. nih.govresearchgate.net It is hypothesized that this compound would follow a similar pattern of intracellular retention, being a substrate for LAT1-mediated uptake but not an efficient substrate for export, leading to its accumulation within the cell.
Enzymatic Recognition and Modulation of Biological Processes
The structural modifications of this compound influence how it is recognized by various enzymes, potentially altering key biological pathways.
Substrate Specificity and Kinetic Modulation of Proteases (e.g., Trypsin)
Information regarding the specific interaction between this compound and proteases like trypsin is not extensively documented. However, the substrate specificity of proteases is highly dependent on the structure of the amino acid side chain. Trypsin, for example, preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, such as lysine (B10760008) and arginine. Therefore, it would not be expected to act on a tyrosine derivative. Other proteases that recognize aromatic residues, like chymotrypsin, could potentially interact with this compound, but the O-methyl and C-ethyl modifications would likely hinder its ability to fit into the enzyme's active site, making it a poor substrate or a potential competitive inhibitor.
Inhibition of Other Enzymes (e.g., Cholinesterases, Glycosidases)
There is currently no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of cholinesterases or glycosidases. The structures of typical inhibitors for these enzyme classes are not closely related to that of a modified tyrosine.
Role in Tyrosine Metabolism and Catecholamine Biosynthesis Precursor Studies
L-tyrosine is a crucial precursor for the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) through a pathway initiated by the enzyme tyrosine hydroxylase. drugbank.comwikipedia.org This enzyme converts tyrosine to L-DOPA. wikipedia.org The presence of modifications on the tyrosine molecule can significantly affect this pathway.
For instance, a related compound, α-Methyl-L-tyrosine (Metyrosine), acts as a competitive inhibitor of tyrosine hydroxylase, thereby blocking the synthesis of catecholamines. wikipedia.orgchemicalbook.com The α-methyl group in Metyrosine is key to its inhibitory action. chemicalbook.com Given that this compound also possesses an alkyl group at an analogous position (though ethyl instead of methyl and at position 2 of the ring rather than the alpha-carbon of the side chain), it is plausible that it could also interfere with tyrosine hydroxylase. Furthermore, the O-methylation of the hydroxyl group prevents the primary catalytic action of tyrosine hydroxylase, which is hydroxylation at the meta position of the ring. Therefore, this compound cannot serve as a direct precursor for catecholamine synthesis and may act as an antagonist or inhibitor in this pathway.
Table 2: Summary of Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| O-(2-[18F]fluoroethyl)-L-tyrosine | [18F]FET |
| L-tyrosine | Tyr |
| L-leucine | Leu |
| L-tryptophan | Trp |
| L-phenylalanine | Phe |
| L-methionine | Met |
| α-Methyl-L-tyrosine | Metyrosine |
| L-DOPA | - |
| Dopamine (B1211576) | - |
| Norepinephrine | - |
| Epinephrine | - |
| Lysine | Lys |
Preclinical Pharmacological Evaluation in Experimental Systems (non-human models)
Preclinical evaluation in non-human models is a critical step in characterizing the biological activity of novel compounds. This typically involves a combination of in vitro and in vivo studies to understand cellular effects and behavior within a whole organism.
In Vitro Cellular Activity Studies
In vitro studies for tyrosine derivatives often focus on their interaction with amino acid transport systems, as these are crucial for their uptake into cells. For instance, studies on the analog O-(2-[18F]fluoroethyl)-L-tyrosine (FET) have been conducted to characterize its transport mechanism into tumor cells.
Research on analogous compounds has investigated uptake kinetics in various cell lines, such as human colon carcinoma cells. These studies often involve competitive inhibition experiments to identify the specific transporters involved, such as the L-type amino acid transporter (LAT) system and the Na+-dependent system B0. nih.gov The uptake is typically measured over time and under different conditions, such as in the presence of specific inhibitors for different transport systems. snmjournals.org For example, 2-amino-2-norbornanecarboxylic acid (BCH) is a known inhibitor of the L-system transporter.
Table 1: Representative In Vitro Cellular Uptake Study Design for a Tyrosine Derivative Analog
| Parameter | Description | Example from FET Studies |
|---|---|---|
| Cell Line | Cancer cell line used to model disease. | SW 707 (Human Colon Carcinoma) snmjournals.org |
| Incubation Time | Duration of cell exposure to the compound. | 2, 4, 6, and 20 minutes snmjournals.org |
| Transport Inhibitors | Specific molecules to block transport systems. | BCH (for L-system), MeAIB + Serine (for A and ASC systems) snmjournals.org |
| Measurement | Quantification of intracellular compound. | Gamma counter for radiolabeled compounds snmjournals.org |
| Outcome | Identification of primary transport mechanisms. | FET uptake is primarily mediated by system L. snmjournals.org |
Animal Model Studies of Compound Uptake and Distribution
Animal models, typically rodents, are used to study the biodistribution and pharmacokinetics of a compound in a living system. These studies provide insights into which organs and tissues accumulate the compound and how it is cleared from the body.
For tyrosine analogs like FET, biodistribution studies have been performed in mice bearing xenografted tumors. nih.gov Following administration of the compound, radioactivity levels are measured in various organs at different time points. snmjournals.org This data helps to determine the compound's potential for imaging specific tissues, such as tumors, and its clearance pathways. For example, studies with FET have shown high uptake in tumors with low accumulation in bone, indicating minimal defluorination of the tracer. nih.gov
Table 2: Typical Biodistribution Data for an L-Tyrosine Analog (O-(2-[18F]Fluoroethyl)-L-tyrosine) in Tumor-Bearing Mice
| Organ | Uptake (% Injected Dose per Gram) at 60 min |
|---|---|
| Pancreas | 18% nih.gov |
| Tumor | 6.37% nih.gov |
| Brain | 2.17% nih.gov |
These studies are crucial for establishing the in vivo behavior of a new compound and its potential utility as a diagnostic or therapeutic agent.
Molecular Modeling and Computational Studies of Compound-Target Interactions
Computational methods are powerful tools for predicting and understanding how a molecule like this compound might interact with its biological targets at a molecular level.
Ligand-Protein Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nuv.ac.in This method can be used to screen potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. For derivatives of L-tyrosine, a primary target for such studies would be the amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
Docking simulations would involve generating a 3D model of the ligand (this compound) and placing it into the binding site of the target protein. The simulation then calculates the most energetically favorable binding poses. Molecular dynamics simulations can further refine this by simulating the movement of the atoms in the complex over time, providing insights into the stability of the interaction.
Prediction of Binding Affinities and Interaction Sites
Based on the docking poses, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A lower binding energy generally indicates a more stable complex. These calculations can help in prioritizing compounds for further experimental testing.
The analysis of the docked poses reveals key interaction sites, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's binding pocket. For example, the addition of a methyl group can influence binding by enhancing hydrophobic interactions within a suitably shaped pocket in the protein. nih.gov Understanding these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. nuv.ac.in
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| O-(2-[18F]fluoroethyl)-L-tyrosine | FET |
| 2-amino-2-norbornanecarboxylic acid | BCH |
| α-(methylamino)isobutyric acid | MeAIB |
V. Advanced Applications of 2 Ethyl O Methyl L Tyrosine and Its Analogues in Research
Development as Biochemical Probes and Research Reagents
Modified tyrosine derivatives, including O-methylated and other functionalized analogues, serve as valuable biochemical probes and research reagents. O-Methyl-L-tyrosine, for instance, is utilized in neuroscience to study the synthesis of neurotransmitters like dopamine (B1211576). chemimpex.com Its ability to inhibit tyrosine hydroxylase makes it a tool for investigating metabolic pathways and the effects of amino acid methylation. chemimpex.comnih.gov
The development of "tyrosine-click" reactions, which allow for the site-selective labeling of peptides and proteins, represents a significant advancement in the creation of sophisticated biochemical probes. researchgate.netnih.gov This methodology enables the precise attachment of reporter molecules, such as fluorescent dyes or affinity tags, to tyrosine residues within a protein, facilitating studies on protein localization, interaction, and function. researchgate.netnih.gov The chemical modification of tyrosine residues is a burgeoning field of research, providing new avenues for functionalizing peptides and proteins for therapeutic and diagnostic purposes. nih.govnih.govresearchgate.net These techniques offer a robust alternative to traditional modification strategies that target lysine (B10760008) or cysteine residues. nih.gov
Utility in Peptidomimetic and Peptide Synthesis
The incorporation of modified tyrosine analogues into peptide structures is a key strategy in the design of peptidomimetics and the synthesis of peptides with enhanced pharmacological properties.
The synthesis of peptides containing non-natural amino acids, such as O-methylated or ethylated tyrosine derivatives, can confer desirable characteristics to the resulting molecule. These modifications can enhance stability, improve bioavailability, and alter binding affinity and selectivity for their biological targets. biosynth.com For example, the introduction of N-methyl or alpha-methyl groups into amino acids can increase resistance to enzymatic degradation. biosynth.com Researchers have developed various synthetic strategies to incorporate these modified tyrosine homologues into bioactive peptides. researchgate.netnih.govresearchgate.net The physicochemical properties of tyrosine make it a critical residue for molecular recognition, and engineering tyrosine-rich binding sites has led to synthetic proteins with high affinity and specificity. nih.gov
Modifying the tyrosine residue within a peptide sequence can significantly modulate its pharmacological profile. The addition of a D-tyrosine to the terminus of a cosmetic peptide, for instance, has been shown to confer an anti-melanogenic effect. researchgate.net Furthermore, the replacement of naturally occurring amino acids with synthetic analogues like (L)-2-methyl tyrosine (Mmt) has been explored to modulate the steric effects and, consequently, the bioactivity of opioid peptides. nih.gov The ability to fine-tune the properties of peptides through such modifications is a powerful tool in drug discovery and development. researchgate.netbiosynth.com
Application in Radiotracer Chemistry for Molecular Imaging Research (Preclinical/Mechanistic Focus)
One of the most significant applications of ethylated tyrosine analogues is in the field of molecular imaging, particularly positron emission tomography (PET). The development of radiolabeled tyrosine derivatives has provided invaluable tools for the non-invasive study of biological processes in preclinical research.
O-(2-[18F]fluoroethyl)-L-tyrosine, commonly known as [18F]FET, is a widely used PET tracer for brain tumor imaging. wikipedia.orgiaea.orgnih.gov Its synthesis has been a subject of extensive research to optimize yields and simplify procedures. Two primary methods for the radiosynthesis of [18F]FET have been established. The first is a two-step, two-pot pathway involving the nucleophilic 18F-fluorination of ethyleneglycol-1,2-ditosylate followed by the 18F-fluoroethylation of the di-sodium salt of L-tyrosine. wikipedia.org A more streamlined approach is a direct nucleophilic 18F-fluorination of a protected precursor, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tert-butylester (TET), followed by acidic hydrolysis to remove the protecting groups. wikipedia.orgiaea.org Various automated synthesis modules and purification methods, including cartridge-based purification as an alternative to HPLC, have been developed to improve the efficiency and accessibility of [18F]FET production. iaea.orgnih.gov
| Radiosynthesis Parameter | Reported Values | References |
| Synthesis Time | 50 - 60 minutes | nih.goviaea.orgnih.gov |
| Radiochemical Yield (non-decay corrected) | 25% ± 5% to 45% | iaea.orgiaea.orgnih.gov |
| Radiochemical Purity | > 95% to ≥ 99% | iaea.orgnih.goviaea.org |
| Precursors | L-tyrosine, TET (O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tertbutylester) | wikipedia.orgiaea.org |
| Purification Methods | HPLC, Solid Phase Extraction (SPE) cartridges | iaea.orgnih.gov |
This table presents a summary of key parameters in the radiosynthesis of [18F]FET based on published research findings.
Preclinical studies in various animal models have been crucial in characterizing the in vivo behavior of [18F]FET and establishing its utility as a tumor imaging agent. Biodistribution studies in mice have shown that [18F]FET exhibits favorable kinetics, with rapid uptake in tumors and relatively low accumulation in surrounding healthy brain tissue, leading to high-contrast images. iaea.orgnih.gov Unlike natural amino acids, [18F]FET is not incorporated into proteins, which simplifies the interpretation of its uptake. nih.govnih.gov
Experimental studies have demonstrated that [18F]FET uptake is mediated by amino acid transport systems, which are often upregulated in tumor cells. nih.govnih.gov This increased transport is the primary mechanism for its accumulation in gliomas and other cancers. nih.gov The tracer has shown high in vivo stability, with minimal metabolism observed in plasma and tissue samples. nih.gov Furthermore, preclinical imaging studies have indicated that [18F]FET can effectively differentiate between high-grade and low-grade tumors and can be used to monitor tumor response to therapy. wikipedia.org
| Experimental System | Key Findings | References |
| Mice with Colon Carcinoma | High tumor uptake (6.37% ID/g at 60 min). Moderate brain uptake (2.17% ID/g). | wikipedia.org |
| Mice with Mammary/Colon Carcinomas | Tumor uptake of 7.1% ± 1.2% ID/g and 6.4% ± 1.7% ID/g at 1 hour. | nih.gov |
| Melanoma-bearing Mice | High tumor uptake and long retention. Tumor-to-brain ratio of 4.13 ± 0.38 at 30 min. | iaea.org |
| Rat Glioma Model | Pharmacokinetic modeling suggests the 2-tissue-compartment model is appropriate for quantifying 18F-FET uptake. | snmjournals.org |
This table summarizes significant findings from preclinical evaluations of [18F]FET in various experimental models.
Exploration in Novel Material Science Applications
The incorporation of unnatural amino acids into polymer structures is a key strategy for developing advanced materials with unique functionalities. L-tyrosine and its derivatives are particularly valuable building blocks because their phenolic hydroxyl group provides a reactive site for polymerization, leading to the creation of biodegradable and biocompatible polymers such as polycarbonates, polyarylates, and polyethers. nih.govresearchgate.net The structural modifications of tyrosine analogues allow for precise control over the resulting polymer's characteristics.
The integration of tyrosine analogues into polymer backbones is achieved through various synthetic strategies, enabling the development of materials with specialized properties. nih.gov Derivatives of the amino acid L-tyrosine can be used to generate diphenolic monomers, which serve as essential components in the design of biodegradable polymers. nih.govresearchgate.net A range of polymerization techniques, including condensation polymerization, ring-opening polymerization, and enzymatic polymerization, have been successfully employed to synthesize polymers derived from tyrosine. nih.govacs.org
One notable example involves the synthesis of a series of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, which are analogues of O-alkylated tyrosine. These functionalized monomers have been successfully copolymerized with ethylene (B1197577) using a novel titanium complex as a catalyst. nih.gov This process demonstrates the feasibility of incorporating complex, functional amino acid derivatives into common polyolefins, thereby creating a new class of functionalized materials. The resulting copolymers were found to have uniformly high average molecular weights, reaching up to 2.85 × 10⁵ g·mol⁻¹, with a significant incorporation of the tyrosine-based comonomer. nih.gov
The table below summarizes examples of tyrosine analogues integrated into various polymer systems.
| Tyrosine Analogue | Polymer Type | Polymerization Method |
| Desaminotyrosyl-tyrosine alkyl esters (DTR) | Polycarbonates, Polyarylates | Condensation Polymerization |
| N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters | Ethylene Copolymers | Catalytic Copolymerization |
| L-tyrosine dipeptides | Polyurethanes | Condensation Polymerization |
| L-tyrosine | Molecularly Imprinted Polymers | Electron Beam Irradiation |
This table presents data on the integration of various L-tyrosine analogues into polymers, illustrating the versatility of these compounds in material science. nih.govnih.govntnu.nomdpi.com
The incorporation of polar functional groups, such as those present in amino acid analogues, into a non-polar polymer backbone is a well-established method for modifying material properties. This approach can significantly influence the mechanical, thermal, and surface characteristics of the resulting material.
In the case of copolymers of ethylene and N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, the introduction of the polar amino acid derivative has a pronounced effect on the material's surface properties. nih.gov Research indicates that the insertion of the polar comonomer into the polyethylene (B3416737) chain effectively improves the hydrophilicity of the copolymer. nih.gov Hydrophilicity is a critical property for biomedical applications, as it can influence biocompatibility, cell adhesion, and the material's interaction with biological fluids. The degree of hydrophilicity can be controlled by varying the concentration of the amino acid analogue in the copolymer, with different incorporation ratios being achieved during synthesis. researchgate.net
The modification of the tyrosine side chain, such as through O-methylation, can also have a profound impact on the physicochemical properties of the molecule. For instance, the O-methylation of tyrosine in the lipopeptide iturin A was shown to dramatically alter its ion permeability and selectivity in lipid membranes. nih.gov This highlights the principle that even subtle chemical modifications on a tyrosine analogue can lead to significant changes in intermolecular interactions, which in turn dictate the bulk properties of a material.
The following table details the properties of copolymers synthesized with a tyrosine analogue, demonstrating the impact of its incorporation.
| Property | Value / Observation |
| Polymer System | Ethylene / N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester |
| Molecular Weight (Mw) | Up to 2.85 × 10⁵ g·mol⁻¹ |
| Comonomer Incorporation Ratio | Up to 2.65 mol % |
| Effect on Hydrophilicity | Insertion of the polar comonomer improves hydrophilicity |
This table showcases the impact of incorporating a tyrosine analogue on the properties of an ethylene copolymer. The data demonstrates the successful synthesis of high molecular weight polymers with controlled incorporation of the functional monomer, leading to enhanced hydrophilicity. nih.gov
Vi. Analytical and Spectroscopic Characterization Methodologies for Modified L Tyrosines
Chromatographic Separation and Purification Techniques (e.g., HPLC)
Chromatographic methods are essential for the isolation and purification of modified L-tyrosines from complex reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. greenskybio.compickeringlabs.com
For a modified amino acid such as 2-Ethyl-O-methyl-L-tyrosine, several HPLC modes can be employed. Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. helixchrom.com The ethyl group at the 2-position and the O-methyl group increase the hydrophobicity of the L-tyrosine backbone, leading to stronger retention on a nonpolar stationary phase (like C18) compared to the parent L-tyrosine. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. helixchrom.com
Ion-exchange chromatography is another valuable technique, separating molecules based on their net charge. greenskybio.com Since this compound is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, making it amphoteric. Its retention on an ion-exchange column can be controlled by adjusting the pH of the mobile phase. greenskybio.com
Beyond analytical separation, purification of the synthesized compound is critical. Techniques such as crystallization are often employed. greenskybio.comgreenskybio.com By carefully controlling parameters like solvent, temperature, and pH, the target compound can be crystallized out of solution, leaving impurities behind. google.comnih.gov Preparative HPLC can also be used for purification, where larger quantities of the mixture are injected onto a column to isolate the desired compound.
Table 1: Illustrative HPLC Parameters for Analysis of Modified L-Tyrosines
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6x250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA | Elutes compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 275 nm | Detection of the peptide bond and aromatic ring. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. nih.gov |
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Once purified, spectroscopic methods are employed to confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons of the ethyl group would appear as a triplet and a quartet in the aliphatic region. The methoxy (B1213986) group (O-CH₃) would present as a singlet, typically around 3.8 ppm. The protons on the aromatic ring would show a specific splitting pattern, and the α-proton and β-protons of the amino acid backbone would be visible as well. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This includes the carboxyl carbon, the α- and β-carbons, the aromatic carbons, and the carbons of the ethyl and methoxy groups, confirming the presence and connectivity of all parts of the molecule. researchgate.net
Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and providing information about its structure through fragmentation patterns. nist.gov For this compound (Molecular Formula: C₁₂H₁₇NO₃), the expected molecular weight is approximately 223.27 g/mol . Techniques like Electrospray Ionization (ESI) are often coupled with MS to gently ionize the molecule, allowing for the detection of the molecular ion peak ([M+H]⁺). Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, which helps to confirm the sequence and modifications of the amino acid.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet |
| Ethyl -CH₂- | ~2.6 | Quartet |
| β-CH₂ | ~3.1 - 3.3 | Multiplet |
| Methoxy O-CH₃ | ~3.8 | Singlet |
| α-CH | ~4.3 | Multiplet |
Methods for Enantiomeric Purity Determination
Ensuring the stereochemical integrity of L-amino acid derivatives is crucial, as the biological activity is often dependent on a specific enantiomer. Several methods exist to determine the enantiomeric purity of compounds like this compound. chromatographytoday.com
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. tandfonline.comheraldopenaccess.us This is typically achieved in two ways:
Chiral Stationary Phases (CSPs): The sample is passed through an HPLC column containing a chiral selector immobilized on the stationary phase. chromatographytoday.comchromatographyonline.com These CSPs, which can be based on proteins, cyclodextrins, or macrocyclic antibiotics, interact differently with the L- and D-enantiomers, leading to different retention times and thus their separation. tandfonline.comsigmaaldrich.com Crown-ether based CSPs are particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com
Chiral Derivatizing Agents (CDAs): The amino acid is reacted with a chiral agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide), which reacts with the primary amine of the amino acid. nih.gov
The enantiomeric excess (ee) can be calculated from the peak areas of the two separated enantiomers in the chromatogram. It is possible to detect even small amounts (as low as 0.15%) of the undesired D-isomer. tandfonline.com
Other Methods While less common for routine analysis, other techniques can be employed. NMR spectroscopy using chiral shift reagents can be used to differentiate between enantiomers by inducing different chemical shifts for the corresponding nuclei in the two enantiomers. thieme-connect.de Mass spectrometry-based methods have also been developed, where the rates of gas-phase ion/molecule reactions of diastereomeric complexes are measured. ucdavis.edu
Table 3: Example of Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| L-2-Ethyl-O-methyl-tyrosine | 10.5 | 99.8 |
Vii. Future Perspectives and Research Directions
Emerging Synthetic Strategies for Complex Tyrosine Derivatives
The synthesis of complex tyrosine derivatives, including 2-Ethyl-O-methyl-L-tyrosine, is a dynamic area of research. Traditional methods are being supplemented and replaced by more efficient and selective emerging strategies.
One promising approach is the use of biocatalysis . Enzymes such as tyrosine phenol-lyase can be engineered to accept substituted phenols for the synthesis of various tyrosine analogs. This method offers high stereoselectivity and milder reaction conditions compared to classical chemical synthesis. Research is ongoing to expand the substrate scope of these enzymes to incorporate bulkier substituents like the ethyl group at the C2 position.
Transition metal-catalyzed cross-coupling reactions are also becoming increasingly important for the late-stage functionalization of amino acids. nih.gov Techniques like palladium-catalyzed C-H activation could enable the direct introduction of the ethyl group onto the tyrosine ring, potentially simplifying synthetic routes and allowing for the creation of a diverse library of derivatives. nih.gov
Visible light-mediated photoredox catalysis presents another innovative strategy for the modification of tyrosine. researchgate.net This method allows for the generation of reactive radical intermediates under mild conditions, which can then be used to introduce a variety of functional groups at the benzylic C-H bond of tyrosine and related compounds. researchgate.net
These emerging synthetic methodologies are summarized in the table below:
| Synthetic Strategy | Description | Advantages |
| Biocatalysis | Use of engineered enzymes (e.g., tyrosine phenol-lyase) to catalyze the formation of tyrosine derivatives from substituted phenols. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Transition Metal Catalysis | Palladium-catalyzed C-H activation and other cross-coupling reactions for direct functionalization of the tyrosine ring. nih.govnih.gov | High efficiency, regioselectivity, and applicability to complex molecules. |
| Photoredox Catalysis | Visible light-mediated reactions to generate radical intermediates for the introduction of functional groups. researchgate.net | Mild reaction conditions, high functional group tolerance. |
Advanced Mechanistic Elucidation of Biological Roles and Pathways
The biological roles of this compound are not yet fully understood, presenting a significant area for future investigation. The O-methylation of tyrosine is known to affect its participation in biological pathways. For instance, O-methyl-L-tyrosine can act as an inhibitor of enzymes like tyrosine hydroxylase, which is a key enzyme in the biosynthesis of catecholamines such as dopamine (B1211576) and norepinephrine. chemimpex.comwikipedia.org The presence of the additional ethyl group in this compound likely modulates this inhibitory activity and could confer selectivity for specific enzyme isoforms.
Future research should focus on:
Enzyme Inhibition Studies: A systematic investigation of the inhibitory effects of this compound on a panel of tyrosine-utilizing enzymes, including tyrosine kinases and phosphatases, is warranted. This will help to identify potential molecular targets.
Metabolic Fate: Understanding how this compound is metabolized in biological systems is crucial. Studies using labeled isotopes could trace its metabolic pathways and identify any bioactive metabolites.
Interaction with Transporters: Investigating the interaction of this compound with amino acid transporters will provide insights into its cellular uptake and distribution.
Novel Applications in Chemical Biology and Drug Discovery Research (excluding clinical trials)
The unique structure of this compound makes it an attractive building block for applications in chemical biology and early-stage drug discovery.
In chemical biology , it can be used as a probe to study protein structure and function. Its incorporation into peptides and proteins can introduce conformational constraints and alter binding affinities, providing valuable information about protein-protein interactions. nih.gov The ethyl and methyl groups can also serve as spectroscopic handles for biophysical studies.
In drug discovery , this compound can serve as a scaffold for the development of new therapeutic agents. academie-sciences.fr The modifications on the tyrosine ring can enhance metabolic stability and improve pharmacokinetic properties. For example, tyrosine derivatives are being explored as inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers. nih.gov The rational design of this compound-containing molecules could lead to potent and selective Mcl-1 inhibitors. nih.gov
| Research Area | Potential Application of this compound |
| Chemical Biology | - As a molecular probe to study protein-protein interactions. - Introduction of conformational constraints in peptides. - As a spectroscopic handle for biophysical studies. |
| Drug Discovery | - Scaffold for the development of enzyme inhibitors (e.g., tyrosine kinase inhibitors). - Building block for metabolically stable peptide-based drugs. - Development of inhibitors for protein-protein interactions (e.g., Mcl-1). nih.gov |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental methods is crucial for accelerating the design and development of novel tyrosine derivatives with desired properties.
Computational approaches , such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its derivatives to target proteins. researchgate.net These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. researchsquare.com Quantitative structure-activity relationship (QSAR) studies can also be employed to identify the key structural features responsible for biological activity. researchsquare.com
Experimental validation of the computational predictions is essential. High-throughput screening methods can be used to test the biological activity of a library of designed compounds. The experimental data can then be used to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of computational design, chemical synthesis, and biological evaluation is a powerful strategy for the rational design of novel bioactive molecules based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
